

# Unraveling Berkeleylactone E: An In-depth Spectroscopic Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Berkeleylactone E

Cat. No.: B10819049

[Get Quote](#)

A Technical Guide for Researchers and Drug Development Professionals

**Berkeleylactone E**, a member of the 16-membered macrolide family of natural products, has garnered interest within the scientific community for its unique structural features. This technical guide provides a comprehensive analysis of the spectroscopic data for **Berkeleylactone E**, offering a foundational resource for researchers engaged in natural product synthesis, characterization, and drug development. The following sections detail the methodologies employed in its structural elucidation and present the corresponding spectroscopic data in a clear, comparative format.

## High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) was instrumental in determining the molecular formula of **Berkeleylactone E**. The data revealed a molecular formula of  $C_{20}H_{32}O_7$ , indicating five degrees of unsaturation.<sup>[1][2]</sup> This information is crucial for deducing the presence of rings, double bonds, and carbonyl groups within the molecule.

Ion	Calculated Mass	Observed Mass	Molecular Formula
$[M+H]^+$	-	-	$C_{20}H_{33}O_7$
$[M+Na]^+$	-	-	$C_{20}H_{32}O_7Na$

Note: Specific calculated and observed mass values were not detailed in the provided search results, but the molecular formula was consistently reported.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and various 2D correlation experiments (COSY, HSQC, HMBC), formed the cornerstone of the structural elucidation of **Berkeleylactone E**. The spectra were typically recorded in deuterated methanol ( $\text{MeOH-d}_4$ ) or chloroform ( $\text{CDCl}_3$ ).<sup>[1][2]</sup>

### $^1\text{H}$ NMR Spectroscopic Data

The  $^1\text{H}$  NMR spectrum of **Berkeleylactone E** reveals key structural motifs. Notably, the presence of a conjugated double bond is indicated by signals at approximately  $\delta\text{H}$  6.93 (dd,  $J = 15.7, 4.9$  Hz) and  $\delta\text{H}$  6.10 (dd,  $J = 15.7, 1.8$  Hz).<sup>[1]</sup> The large coupling constant (15.7 Hz) is characteristic of a trans configuration. The spectrum also displays signals corresponding to oxygenated methines and a number of methylene and methyl groups.

Position	$\delta\text{H}$ (ppm)	Multiplicity	$J$ (Hz)
2	6.10	dd	15.7, 1.8
3	6.93	dd	15.7, 4.9
15	4.87	m	
16	-	d	
Other protons	Various	Various	Various

Note: A complete, unambiguous assignment of all proton signals for **Berkeleylactone E** was not available in the search results. The table highlights key reported shifts.

### $^{13}\text{C}$ NMR Spectroscopic Data

The  $^{13}\text{C}$  NMR spectrum of **Berkeleylactone E** provides a count of the unique carbon environments and their chemical nature. The presence of a succinate moiety is a characteristic feature of several berkeleylactones. The spectrum also confirms the presence of a conjugated system and several oxygen-bearing carbons.

Position	$\delta C$ (ppm)
1	-
2	123.3
3	148.3
4	-
5	-
...	...
1' (Succinate)	-
2' (Succinate)	-
3' (Succinate)	-
4' (Succinate)	-

Note: A complete carbon chemical shift list for **Berkeleylactone E** was not explicitly provided in the search results. The table indicates key reported values.

## Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific IR and UV-Vis absorption data for **Berkeleylactone E** were not detailed in the primary literature found, the general application of these techniques is standard in the characterization of natural products.

- Infrared (IR) Spectroscopy:** An IR spectrum of **Berkeleylactone E** would be expected to show characteristic absorption bands for hydroxyl (O-H) groups (broad,  $\sim 3400\text{ cm}^{-1}$ ), ester carbonyl (C=O) groups ( $\sim 1735\text{ cm}^{-1}$ ), and alkene (C=C) stretches ( $\sim 1650\text{ cm}^{-1}$ ).
- Ultraviolet-Visible (UV-Vis) Spectroscopy:** The conjugated diene system in **Berkeleylactone E** would give rise to a characteristic UV absorption maximum ( $\lambda_{\text{max}}$ ), likely in the range of 220-250 nm. This technique is valuable for confirming the presence of chromophores within the molecule.

## Experimental Protocols

The isolation and characterization of **Berkeleylactone E** involve a multi-step process, beginning with fungal fermentation and culminating in detailed spectroscopic analysis.

### Isolation of Berkeleylactone E

**Berkeleylactone E** has been isolated from cocultures of *Penicillium fuscum* and *P. camembertii*/clavigerum as well as from axenic cultures of *Penicillium turbatum*. The general workflow for its isolation is as follows:

- **Fermentation:** The producing fungal strain(s) are cultivated in a suitable liquid medium (e.g., potato dextrose broth) for a specified period.
- **Extraction:** The culture broth and/or mycelia are extracted with an organic solvent, typically ethyl acetate or chloroform, to partition the secondary metabolites.
- **Chromatography:** The crude extract is subjected to a series of chromatographic separations to purify the target compound. This often involves:
  - **Flash Silica Gel Chromatography:** An initial separation based on polarity.
  - **High-Performance Liquid Chromatography (HPLC):** Further purification using reversed-phase (e.g., C18) columns to yield the pure compound.

### Spectroscopic Analysis

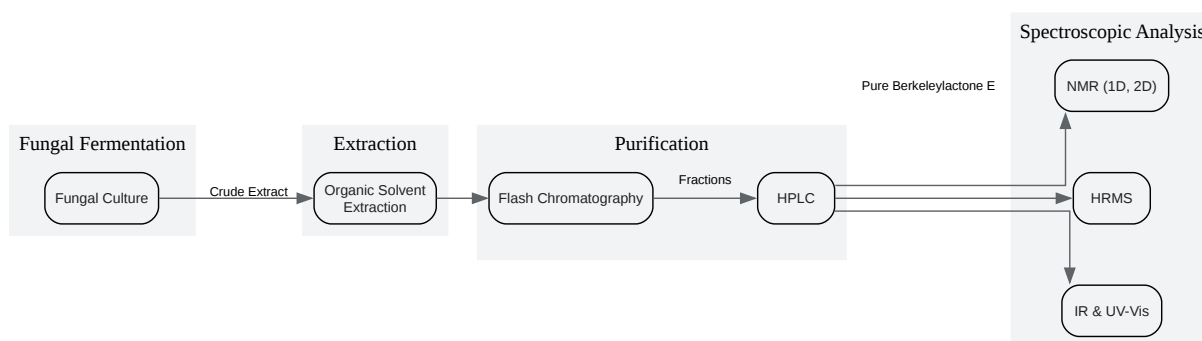
The purified **Berkeleylactone E** is then subjected to a suite of spectroscopic techniques for structural elucidation:

- **NMR Spectroscopy:** 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz). Samples are dissolved in an appropriate deuterated solvent. Chemical shifts are reported in parts per million (ppm) and referenced to the residual solvent signal.
- **Mass Spectrometry:** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the accurate mass and molecular formula of the compound.

- IR and UV-Vis Spectroscopy: IR spectra are typically recorded on an FT-IR spectrometer. UV-Vis spectra are obtained using a UV-Vis spectrophotometer with the compound dissolved in a suitable solvent like methanol or ethanol.

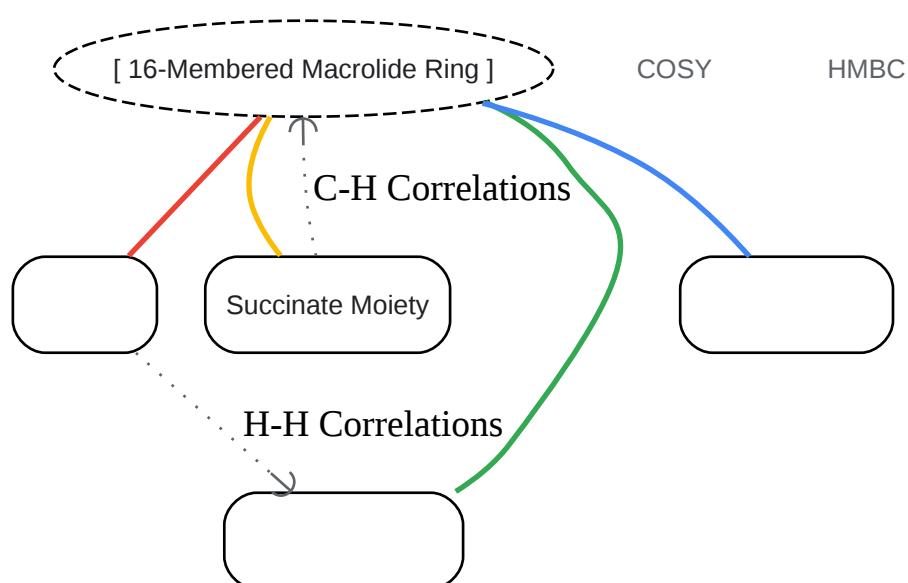
## Visualizations

The following diagrams illustrate the experimental workflow and the core structure of **Berkeleylactone E** with key correlations.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for the isolation and analysis of **Berkeleylactone E**.



[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The Berkeleylactones, Antibiotic Macrolides from Fungal Coculture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Berkeleylactones and a Citreohybriddione analogue from *Penicillium turbatum* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Unraveling Berkeleylactone E: An In-depth Spectroscopic Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10819049#spectroscopic-data-analysis-of-berkeleylactone-e]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)